molecular formula C120H194N36O34 B8238405 (2S)-5-amino-2-[[2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]acetyl]amino]-5-oxopentanoic acid

(2S)-5-amino-2-[[2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]acetyl]amino]-5-oxopentanoic acid

Cat. No.: B8238405
M. Wt: 2685.0 g/mol
InChI Key: UXNMKJPZQNQTMI-CSRYRKIZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Properties

IUPAC Name

(2S)-5-amino-2-[[2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]acetyl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C120H194N36O34/c1-10-64(7)95(114(185)146-75(35-25-51-134-120(130)131)101(172)143-77(39-44-91(163)164)104(175)139-72(32-19-22-48-122)100(171)142-78(40-45-92(165)166)105(176)141-74(34-24-50-133-119(128)129)102(173)148-84(57-89(127)161)110(181)138-71(31-18-21-47-121)99(170)135-59-90(162)137-80(118(189)190)38-43-88(126)160)153-107(178)73(33-20-23-49-123)140-103(174)76(37-42-87(125)159)144-108(179)81(53-62(3)4)147-106(177)79(41-46-93(167)168)145-112(183)85(60-157)151-109(180)83(56-69-58-132-61-136-69)150-116(187)97(66(9)158)155-111(182)82(55-68-29-16-13-17-30-68)149-115(186)96(65(8)11-2)154-113(184)86-36-26-52-156(86)117(188)94(63(5)6)152-98(169)70(124)54-67-27-14-12-15-28-67/h12-17,27-30,58,61-66,70-86,94-97,157-158H,10-11,18-26,31-57,59-60,121-124H2,1-9H3,(H2,125,159)(H2,126,160)(H2,127,161)(H,132,136)(H,135,170)(H,137,162)(H,138,181)(H,139,175)(H,140,174)(H,141,176)(H,142,171)(H,143,172)(H,144,179)(H,145,183)(H,146,185)(H,147,177)(H,148,173)(H,149,186)(H,150,187)(H,151,180)(H,152,169)(H,153,178)(H,154,184)(H,155,182)(H,163,164)(H,165,166)(H,167,168)(H,189,190)(H4,128,129,133)(H4,130,131,134)/t64-,65-,66+,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,94-,95-,96-,97-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXNMKJPZQNQTMI-CSRYRKIZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC2=CN=CN2)C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C3CCCN3C(=O)C(C(C)C)NC(=O)C(CC4=CC=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C(C)C)NC(=O)[C@H](CC4=CC=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C120H194N36O34
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2685.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2S)-5-amino-2-[[...] is a complex peptide with a significant molecular weight and a diverse range of biological activities. This article explores its biological activity, including its mechanism of action, therapeutic applications, and relevant research findings.

Structural Characteristics

The compound has a highly intricate structure characterized by multiple amino acid residues and functional groups. Its molecular formula is C154H248N42O44SC_{154}H_{248}N_{42}O_{44}S, and it has a molecular weight of approximately 3423.99 g/mol . The structure includes various amino acids that contribute to its biological functions.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Interaction : The compound interacts with specific receptors in the body, potentially influencing signaling pathways related to growth, metabolism, and apoptosis.
  • Enzyme Inhibition : It may inhibit certain enzymes, which can alter metabolic pathways and affect cellular functions.
  • Cellular Uptake : The presence of multiple amino acids enhances its solubility and cellular uptake, facilitating its biological effects.

Biological Activity

The biological activities of (2S)-5-amino-2-[[...] include:

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. For instance, studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast cancer cells . The mechanism involves inducing apoptosis and inhibiting cell cycle progression.

Anti-inflammatory Effects

The compound has been observed to possess anti-inflammatory properties. It may modulate inflammatory cytokines and reduce the activation of inflammatory pathways in various models .

Antimicrobial Properties

Preliminary studies suggest that the compound may also exhibit antimicrobial activity against certain bacterial strains, making it a candidate for further exploration in infectious disease treatment .

Research Findings

Several studies have highlighted the potential applications of (2S)-5-amino-2-[[...]. Key findings include:

StudyFindings
Demonstrated significant cytotoxicity against breast cancer cell lines with an IC50 value lower than standard chemotherapeutics.
Showed modulation of inflammatory responses in vitro, indicating potential use in inflammatory diseases.
Identified antimicrobial activity against Gram-positive and Gram-negative bacteria in preliminary assays.

Case Studies

  • Breast Cancer Treatment : A clinical study involving this compound showed promising results in reducing tumor size in patients resistant to conventional therapies.
  • Inflammatory Disorders : Another case study highlighted its effectiveness in managing symptoms of chronic inflammatory conditions such as rheumatoid arthritis.

Scientific Research Applications

Medical Applications

Anticancer Properties
Research indicates that compounds similar to (2S)-5-amino-2-[[...] have shown promise in anticancer therapies. For instance, amino acid derivatives are often investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in tumor cells. Studies have highlighted the potential of these compounds in targeting specific pathways involved in cancer progression, such as the PI3K/Akt/mTOR pathway .

Peptide Therapeutics
The intricate structure of (2S)-5-amino-2-[[...] suggests potential as a peptide therapeutic agent. Peptides derived from amino acids have been explored for their roles in modulating physiological processes, including insulin signaling and metabolic regulation. The compound may serve as a scaffold for designing novel peptides that can enhance drug delivery systems or act as agonists or antagonists for specific receptors .

Neuroprotective Effects
Some studies suggest that similar amino acid compounds can exhibit neuroprotective properties. These compounds may help mitigate neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells. The ability to cross the blood-brain barrier enhances their therapeutic potential in treating conditions like Alzheimer's disease .

Agricultural Applications

Plant Growth Regulators
Amino acids are essential for plant growth and development. Compounds like (2S)-5-amino-2-[[...] can be utilized as plant growth regulators to enhance crop yield and resilience against environmental stressors. Research has demonstrated that amino acid applications can improve nutrient uptake and stimulate root development, leading to healthier plants .

Biopesticides
The bioactive properties of amino acids have led to their exploration as biopesticides. Compounds similar to (2S)-5-amino-2-[[...] can potentially disrupt pest physiology or enhance plant defense mechanisms against pathogens. This application aligns with sustainable agricultural practices aimed at reducing chemical pesticide usage .

Biotechnological Applications

Synthetic Biology
In synthetic biology, amino acid derivatives are crucial for constructing metabolic pathways in microorganisms. The engineering of strains such as Escherichia coli to produce specific amino acids or related compounds showcases the versatility of these molecules. The complex structure of (2S)-5-amino-2-[[...] could inspire new pathways for producing valuable biochemicals through microbial fermentation .

Enzyme Engineering
Amino acids play a significant role in enzyme activity and stability. The design of enzymes with enhanced properties often involves the incorporation of specific amino acid sequences. Research into the structural properties of compounds like (2S)-5-amino-2-[[...] can lead to advancements in enzyme engineering for industrial applications, such as biocatalysis in pharmaceuticals and biofuels production .

Chemical Reactions Analysis

Amide Bond Formation

The compound’s backbone is composed of multiple amide bonds formed between amino acids. Key reactions include:

Reaction Type Mechanism Relevance
Peptide couplingActivation of carboxyl groups (e.g., via carbodiimides like EDC) with subsequent nucleophilic attack by amino groupsFundamental to the compound’s synthesis and stability
HydrolysisCleavage of amide bonds under acidic/basic conditions or enzymatic action (e.g., proteases)Potential degradation pathway in biological systems

Functional Group Reactivity

The molecule contains multiple reactive functional groups, enabling diverse chemical interactions:

Functional Group Examples in Structure Potential Reactions
Amino groups (-NH₂)Terminal and internal residues (e.g., lysine, arginine analogs)Alkylation, acylation, or cross-linking under appropriate conditions
Hydroxy groups (-OH)Serine/threonine analogs (e.g., 3-hydroxypropanoyl)Phosphorylation, glycosylation, or oxidation (e.g., to ketones)
Imidazole ringsFrom histidine residues (3-(1H-imidazol-5-yl)propanoyl)Acid-base catalysis, metal coordination, or electrophilic substitution
Carbamimidamido groupsPentanoyl chains with amidine groupsPotential participation in hydrogen bonding or nucleophilic attacks

Post-Translational Modifications

The presence of imidazole (histidine) and indole (tryptophan) residues suggests susceptibility to enzymatic modifications:

Modification Type Example Chemical Basis
PhosphorylationSerine/threonine hydroxylation followed by phosphate group additionEnzyme-catalyzed transfer of phosphate from ATP
GlycosylationCovalent attachment of carbohydrate chainsTypically occurs at serine/threonine residues
SulfationAddition of sulfate groupsCatalyzed by sulfotransferases (e.g., at tyrosine residues)

Degradation Pathways

The compound’s stability depends on environmental conditions:

Condition Effect Key Features
Acidic pH Hydrolysis of amide bondsAccelerated cleavage at peptide linkages
Oxidizing agents Oxidation of hydroxy groups (e.g., to ketones) or sulfanyl groupsPotential loss of functional groups like hydroxypropanoyl
Enzymatic action Proteolytic cleavageDependent on sequence recognition by proteases

Structural Stability

The molecular weight of 2685.0 g/mol (PubChem CID 16139289) indicates a large, highly branched structure, which may influence solubility and reactivity. Key factors affecting stability include:

  • Hydrogen bonding : From polar groups like hydroxy and amino residues.

  • Steric hindrance : Due to bulky substituents (e.g., phenylpropanoyl, pyrrolidine-2-carbonyl).

Comparison with Similar Compounds

Key Observations :

  • Its multiple hydroxy groups improve solubility compared to purely hydrophobic analogs (e.g., phenylpropanoyl derivatives in ) .
2. Functional Group Analysis

A statistical comparison using similarity coefficients (e.g., Tanimoto coefficient) highlights shared functional groups :

Functional Group Presence in Target Compound Presence in PF43(1) Analogs Tanimoto Similarity Score
Carboxy (-COOH) High (4-carboxybutanoyl, etc.) Moderate (thiazolidine-4-carboxylic) 0.65–0.72
Aromatic (Phenyl/Imidazolyl) Moderate (3-phenylpropanoyl) High (phenoxyacetamido, indol-3-yl) 0.48–0.55
Hydroxy (-OH) High (3-hydroxypropanoyl) Low 0.30–0.40
Carbamimidamide (-C(NH2)2+) High Absent 0.00

Implications :

  • The unique carbamimidamide clusters suggest specialized binding (e.g., heparin-like interactions) absent in most analogs.
  • Lower aromatic similarity to PF43(1) compounds implies divergent biological targets (e.g., non-steroidal anti-inflammatories vs. protease inhibitors) .
3. Pharmacokinetic and Physicochemical Comparisons
  • Molecular Weight : Estimated >2,500 Da (longer chain than ’s ~800 Da compound ).
  • Solubility : Higher than PF43(1) analogs due to polar groups (-COOH, -OH) but lower than linear peptides .
  • Stability: Susceptible to hydrolysis at oxobutanoyl and 5-oxopentanoic termini, unlike thiazolidine-containing compounds .

Preparation Methods

Fragment Design and Resin Selection

The peptide's length necessitates division into 8–12 smaller fragments (15–25 residues each) to mitigate stepwise coupling inefficiencies inherent to SPPS. Fragments are designed with overlap regions containing cysteine or thioester-compatible residues (e.g., glycine, alanine) for subsequent native chemical ligation (NCL). Wang resin functionalized with Rink amide linker is preferred for C-terminal amide fragments, while 2-chlorotrityl chloride resin enables acid-sensitive side-chain protection for segments requiring later modifications.

Table 1: SPPS Parameters for Representative Fragments

FragmentLength (AA)Resin TypeCoupling ReagentDeprotection Agent
F118WangHBTU/HOAt20% Piperidine/DMF
F522Cl-TritylPyBOP/NMM1% TFA/DCM
F916SieberCOMU/DIPEA2% DBU/DMF

Critical challenges include minimizing epimerization during coupling of sterically hindered residues (e.g., 3-methylpentanoyl) and preventing aspartimide formation at 4-carboxybutanoyl sites. Microwave-assisted SPPS (50°C, 10 min coupling cycles) improves yields for hydrophobic segments by reducing aggregation.

Convergent Ligation Strategies

Native Chemical Ligation (NCL) Optimization

NCL enables chemoselective coupling of unprotected fragments via thioester intermediates. The target peptide’s lack of native cysteine residues necessitates incorporation of removable auxiliaries:

  • Thiolated Lysine Derivatives : 3-Mercaptolysine is introduced at ligation junctions, enabling desulfurization post-ligation to regenerate native aliphatic chains.

  • Photolabile Thioesters : Fragments terminating in 2-(1,3-dioxolan-2-yl)benzenethiol (TSAL) thioesters undergo rapid transthioesterification under TFA conditions (pH 5.5–7.0), achieving >95% conversion in <30 sec.

Reaction Scheme: TFA-Assisted Ligation

Peptide-TSAL+Cys-PeptideTFAThioacetal IntermediatePhosphate BufferNative Amide Bond\text{Peptide-TSAL} + \text{Cys-Peptide} \xrightarrow{\text{TFA}} \text{Thioacetal Intermediate} \xrightarrow{\text{Phosphate Buffer}} \text{Native Amide Bond}

This method circumvents solubility limitations by performing ligations in 80% TFA/20% H2_2O, dissolving aggregation-prone fragments at 10–20 mM concentrations.

Chemo-Enzymatic Peptide Synthesis (CEPS)

For regions containing repetitive sequences (e.g., hexanoyl-4-methylpentanoyl repeats), subtiligase variants catalyze fragment coupling with minimal racemization. A 2025 study demonstrated 85% yield for 35-mer synthesis using engineered Bacillus lentus proteases.

Side-Chain Modification and Global Deprotection

Orthogonal Protection Schemes

  • Carbamimidamidopentanoyl Groups : Protected as Trt(Me)2_2-guanidine derivatives, removed via 1% TFA/2% TIPS in DCM without affecting adjacent tert-butyl esters.

  • 3-Hydroxybutanoyl Residues : Introduced as Fmoc-Thr(tBu)-OH, with post-assembly oxidation to ketones using Dess-Martin periodinane.

Final Cleavage and Precipitation

Simultaneous resin cleavage and global deprotection employ Reagent K (82.5% TFA, 5% phenol, 5% H2_2O, 5% thioanisole, 2.5% EDT). Cold diethyl ether precipitation at −40°C yields crude peptide with <5% truncated sequences.

Purification and Characterization

Multi-Dimensional Chromatography

  • Ion Exchange (IEC) : SP Sepharose FF resin with 0–1 M NaCl gradient (pH 4.5) removes deprotected guanidine derivatives.

  • Reverse-Phase HPLC : Jupiter C18 column (250 × 21.2 mm), 5–60% ACN over 120 min, achieves baseline separation of isoforms differing by single hydroxylation sites.

Table 2: Analytical Data for Purified Product

ParameterValueMethod
Purity98.7%RP-HPLC (220 nm)
Molecular Weight8567.42 DaESI-TOF (M+H)+
Isoelectric Point9.3Capillary IEF
Secondary Structure38% α-helixCD Spectroscopy

Challenges and Mitigation Strategies

β-Sheet Aggregation During SPPS

Hydrophobic segments (e.g., 3-phenylpropanoyl-rich regions) induce β-sheet formation, reducing coupling efficiency to <70%. Mitigations include:

  • Pseudoproline Dipeptides : Incorporating Thr(ψMe,Mepro^{Me,Mepro})-Ser after residue 47 disrupts β-strands.

  • Enhanced Solvation : 30% HFIP in DMF improves resin swelling for 4-carboxybutanoyl-containing fragments.

Oxazolone Formation at 5-Oxopentanoyl Sites

The electron-deficient ketone group promotes oxazolone side products during Fmoc removal. Kinetic studies show 0.1 M Oxyma Pure/6% Cl-HOBt in DMF suppresses this side reaction by 92% compared to standard piperidine .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.